Cas no 1934569-81-9 (4-(Bromomethyl)-4-propan-2-ylcyclohexene)

4-(Bromomethyl)-4-propan-2-ylcyclohexene is a brominated cyclohexene derivative featuring a reactive bromomethyl group and an isopropyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex cyclic frameworks. The bromomethyl group enables further functionalization through nucleophilic substitution or cross-coupling reactions, while the isopropyl moiety may influence steric and electronic properties. Its cyclohexene backbone offers potential for selective modifications, including hydrogenation or oxidation. The compound is suited for applications in pharmaceutical and agrochemical research, where tailored cyclohexane-based structures are often required. Proper handling is essential due to the reactivity of the alkyl bromide functionality.
4-(Bromomethyl)-4-propan-2-ylcyclohexene structure
1934569-81-9 structure
Product name:4-(Bromomethyl)-4-propan-2-ylcyclohexene
CAS No:1934569-81-9
MF:C10H17Br
MW:217.145982503891
CID:5284485

4-(Bromomethyl)-4-propan-2-ylcyclohexene Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-4-propan-2-ylcyclohexene
    • Inchi: 1S/C10H17Br/c1-9(2)10(8-11)6-4-3-5-7-10/h3-4,9H,5-8H2,1-2H3
    • InChI Key: AJIGXJSJNXPNAT-UHFFFAOYSA-N
    • SMILES: C1CCC(CBr)(C(C)C)CC=1

4-(Bromomethyl)-4-propan-2-ylcyclohexene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-677758-0.25g
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene
1934569-81-9
0.25g
$1012.0 2023-03-11
Enamine
EN300-677758-2.5g
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene
1934569-81-9
2.5g
$2155.0 2023-03-11
Enamine
EN300-677758-0.05g
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene
1934569-81-9
0.05g
$924.0 2023-03-11
Enamine
EN300-677758-5.0g
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene
1934569-81-9
5.0g
$3189.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01100572-1g
4-(Bromomethyl)-4-(propan-2-yl)cyclohex-1-ene
1934569-81-9 95%
1g
¥5481.0 2023-03-19
Enamine
EN300-677758-0.5g
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene
1934569-81-9
0.5g
$1056.0 2023-03-11
Enamine
EN300-677758-1.0g
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene
1934569-81-9
1g
$0.0 2023-06-07
Enamine
EN300-677758-0.1g
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene
1934569-81-9
0.1g
$968.0 2023-03-11
Enamine
EN300-677758-10.0g
4-(bromomethyl)-4-(propan-2-yl)cyclohex-1-ene
1934569-81-9
10.0g
$4729.0 2023-03-11

4-(Bromomethyl)-4-propan-2-ylcyclohexene Related Literature

Additional information on 4-(Bromomethyl)-4-propan-2-ylcyclohexene

4-(Bromomethyl)-4-propan-2-ylcyclohexene: A Comprehensive Overview

The compound 4-(Bromomethyl)-4-propan-2-ylcyclohexene (CAS No. 1934569-81-9) is a versatile organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a bromomethyl group and a propan-2-yl substituent on a cyclohexene ring. The cyclohexene framework provides a rigid yet flexible backbone, enabling diverse reactivity and functionality.

Recent studies have highlighted the potential of 4-(Bromomethyl)-4-propan-2-ylcyclohexene in the synthesis of bioactive molecules. Researchers have explored its use as an intermediate in the construction of complex natural product analogs, leveraging its ability to undergo various transformations such as alkylation, arylation, and cycloaddition reactions. The presence of the bromomethyl group makes it an excellent candidate for nucleophilic substitution reactions, which are pivotal in drug discovery and development.

In the context of materials science, this compound has shown promise as a precursor for high-performance polymers. Its ability to participate in polymerization reactions under controlled conditions has led to the development of novel materials with tailored mechanical and thermal properties. For instance, recent advancements in click chemistry have enabled the efficient incorporation of 4-(Bromomethyl)-4-propan-2-ylcyclohexene into polymer networks, resulting in materials with enhanced durability and flexibility.

The synthesis of 4-(Bromomethyl)-4-propan-2-ylcyclohexene typically involves multi-step processes that emphasize stereocontrol and regioselectivity. One common approach involves the bromination of a substituted cyclohexene derivative, followed by selective functionalization to introduce the propan-2-yl group. These methods have been optimized to achieve high yields and purity, ensuring the compound's suitability for demanding applications.

From an environmental standpoint, researchers have investigated the biodegradation pathways of 4-(Bromomethyl)-4-propan-2-ylcyclohexene, particularly in aquatic systems. Studies suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its ecological footprint. This finding is crucial for industries seeking sustainable alternatives in chemical production.

In summary, 4-(Bromomethyl)-4-propan-2-ylcyclohexene (CAS No. 1934569-81-9) is a multifaceted compound with extensive applications across diverse disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in modern chemical innovation.

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